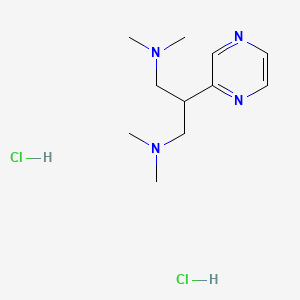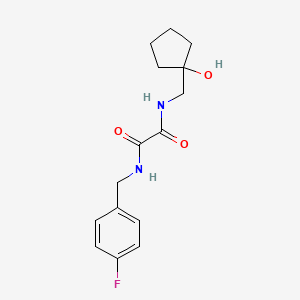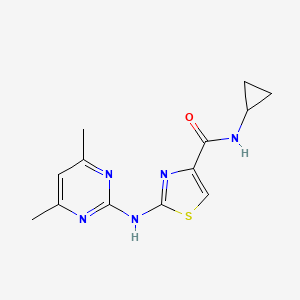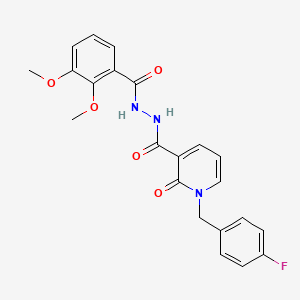
Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the formula C10H14N2・2HCl . It is used for research and development . The compound is a white to yellow solid .
Molecular Structure Analysis
The molecular weight of Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride is 235.15 . The InChI code for this compound is 1S/C9H12N2.2ClH/c10-9 (7-4-5-7)8-3-1-2-6-11-8;;/h1-3,6-7,9H,4-5,10H2;2*1H .Physical And Chemical Properties Analysis
Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride is a white to yellow solid . It has a molecular weight of 235.15 . The compound’s InChI code is 1S/C9H12N2.2ClH/c10-9 (7-4-5-7)8-3-1-2-6-11-8;;/h1-3,6-7,9H,4-5,10H2;2*1H .Applications De Recherche Scientifique
NMDA Receptor Antagonism
Cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid (AP5) have been synthesized and assessed for biological activity. These compounds, including variations of cyclopropyl(5-methylpyridin-2-yl)methanamine, act as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. Their potency and selectivity were evaluated through in vitro receptor binding assays and modulation of binding to other non-NMDA glutamate receptors. This research highlights the potential application of cyclopropyl compounds in the modulation of NMDA receptors, which are important in neurological processes and disorders (Dappen et al., 2010).
Antidepressant Drug Candidates
Another study designed novel cyclopropyl derivatives as "biased agonists" for serotonin 5-HT1A receptors. These compounds, including cyclopropyl(5-methylpyridin-2-yl)methanamine variants, were examined for their ability to preferentially activate certain serotonin receptor-mediated pathways. The study found that these compounds displayed high affinity for 5-HT1A receptors and selectivity over other neurotransmitter receptors. One of the lead compounds showed potent antidepressant-like activity in vivo, suggesting the potential of cyclopropyl-based compounds in developing new antidepressant drugs (Sniecikowska et al., 2019).
Antiviral Activity
Research into the antiviral activity of cyclopropyl derivatives has identified certain compounds as effective against human and murine cytomegalovirus (HCMV and MCMV). These studies involve the synthesis and evaluation of cyclopropyl analogues of nucleosides, which showed varying degrees of antiviral activity, depending on their specific chemical structure. This highlights the potential application of cyclopropyl compounds, including cyclopropyl(5-methylpyridin-2-yl)methanamine, in developing new antiviral therapies (Zhou et al., 2004).
Tubulin Polymerization Promoters
Cyclopropyl and cyclobutyl epothilone analogues, including compounds with cyclopropyl(5-methylpyridin-2-yl)methanamine, have been synthesized and evaluated for their biological properties. These compounds were found to be potent tubulin polymerization promoters and cytotoxic agents, suggesting their potential use in cancer therapy. The research showed the importance of cyclopropyl moieties in conferring potent biological properties to these compounds (Nicolaou et al., 2001).
Antibacterial Agents
A series of cyclopropyl-containing compounds, including cyclopropyl(5-methylpyridin-2-yl)methanamine, have been prepared and tested for their antibacterial activities. The research revealed that variations in the cyclopropyl group significantly influenced the in vitro and in vivo antibacterial activity of these compounds, indicating the potential for cyclopropyl-based compounds in developing new antibacterial drugs (Bouzard et al., 1992).
Safety And Hazards
In terms of safety, if inhaled, it is advised to remove the person to fresh air and keep them comfortable for breathing . If it comes into contact with skin or eyes, rinse cautiously with water . If swallowed, rinse mouth and seek medical attention . The compound should be kept away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
cyclopropyl-(5-methylpyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-7-2-5-9(12-6-7)10(11)8-3-4-8;;/h2,5-6,8,10H,3-4,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHNDYJZDPKDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(C2CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2895830.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2895832.png)
![1-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2895834.png)


![1,1-Diphenyl-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2895838.png)
![N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B2895840.png)
![4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2895841.png)

![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2895843.png)
![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2895846.png)